Phenyltrimethylammonium

Catalog No.
S579030
CAS No.
3426-74-2
M.F
C9H14N+
M. Wt
136.21 g/mol
Availability
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Phenyltrimethylammonium

CAS Number

3426-74-2

Product Name

Phenyltrimethylammonium

IUPAC Name

trimethyl(phenyl)azanium

Molecular Formula

C9H14N+

Molecular Weight

136.21 g/mol

InChI

InChI=1S/C9H14N/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1

InChI Key

ZNEOHLHCKGUAEB-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=CC=CC=C1

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1

The exact mass of the compound Phenyltrimethylammonium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. It belongs to the ontological category of quaternary ammonium ion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyltrimethylammonium is a quaternary ammonium compound characterized by its three methyl groups attached to a nitrogen atom, along with a phenyl group. The most common form is Phenyltrimethylammonium chloride, which is a white crystalline solid soluble in water and organic solvents. This compound is notable for its role as a phase transfer catalyst and its applications in organic synthesis, particularly in electrophilic addition reactions.

  • Nucleophilic Substitution Reactions: The chloride ion can be replaced by various nucleophiles, facilitating the formation of new compounds.
  • Electrophilic Addition Reactions: It acts as a reagent in the electrophilic addition of alkenes, where it helps introduce new functional groups into organic molecules.
  • Oxidation and Reduction Reactions: Although not primarily an oxidizing agent, it can serve as a phase transfer catalyst in redox processes.

The versatility of Phenyltrimethylammonium chloride makes it valuable in synthetic organic chemistry, where it aids in the formation of complex structures from simpler precursors .

Phenyltrimethylammonium exhibits notable biological activity, particularly in its ability to inhibit DNA and RNA replication by targeting polymerases. This inhibition can impact various biochemical pathways, making it relevant in studies related to cellular biology and pharmacology. Furthermore, when alloyed with perovskite materials, it enhances charge transport and stability, which is crucial for developing efficient optoelectronic devices .

The synthesis of Phenyltrimethylammonium typically involves:

  • Reaction of Trimethylamine with Phenyl Halide: Trimethylamine reacts with a phenyl halide (such as phenyl iodide) to form an intermediate.
  • Addition of Hydrochloric Acid: Hydrochloric acid is added to the intermediate to yield Phenyltrimethylammonium chloride.

This method can be optimized for large-scale production while ensuring high yield and purity .

Phenyltrimethylammonium finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for electrophilic additions and other transformations.
  • Catalysis: Acts as a phase transfer catalyst, facilitating reactions between immiscible phases.
  • Material Science: Enhances the stability and performance of perovskite solar cells by improving charge transport properties .

Studies on Phenyltrimethylammonium have shown its effectiveness in various chemical interactions:

  • It has been utilized in methylation reactions where it serves as a source of methyl groups for C(sp²)-H bond activation.
  • Its interaction with other reagents can lead to significant transformations in organic compounds, demonstrating its utility in synthetic pathways .

Phenyltrimethylammonium shares similarities with other quaternary ammonium compounds but possesses unique properties that set it apart. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Phenyltrimethylammonium bromideQuaternary Ammonium SaltUsed for methylation reactions; good solubility
Benzyltriethylammonium chlorideQuaternary Ammonium SaltHigher lipophilicity; used in phase transfer catalysis
Tetrabutylammonium bromideQuaternary Ammonium SaltLarger alkyl groups; often used in ionic liquid studies
Trimethylbenzylammonium chlorideQuaternary Ammonium SaltSimilar reactivity but different steric properties

The uniqueness of Phenyltrimethylammonium lies in its specific applications in organic synthesis and material science, particularly its role in enhancing the stability of perovskite solar cells and facilitating complex organic transformations .

XLogP3

1.8

UNII

6N2P1DR953

Related CAS

138-24-9 (chloride)
16056-11-4 (bromide)
16093-66-6 (benzenesulfonate)
1899-02-1 (hydroxide)
4207-56-1 (tribromide)
51931-01-2 (tosylate)
98-04-4 (iodide)

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

3426-74-2

Wikipedia

Trimethylphenylammonium

Dates

Last modified: 02-18-2024

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